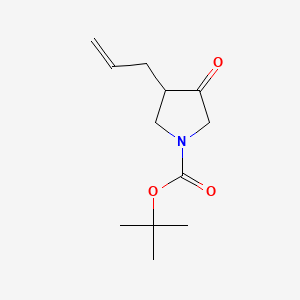

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate

Description

Systematic IUPAC Nomenclature and CAS Registry Analysis

The compound tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is systematically named according to IUPAC rules as tert-butyl 3-oxo-4-(prop-2-en-1-yl)pyrrolidine-1-carboxylate. This nomenclature reflects its core pyrrolidinone structure (a five-membered lactam ring), with substitutions at positions 1, 3, and 4. The tert-butyloxycarbonyl (Boc) group occupies the nitrogen at position 1, while an allyl (prop-2-en-1-yl) group and a ketone (oxo) group are located at positions 3 and 4, respectively.

The CAS Registry Number 120871-73-0 uniquely identifies this compound. This registry entry is consistent across commercial suppliers and scientific databases, confirming its distinct chemical identity. Synonyms include N-Boc-4-allyl-3-pyrrolidinone and 1-tert-butoxycarbonyl-3-allyl-4-pyrrolidone, which are frequently used in synthetic organic chemistry literature.

Molecular Architecture: Pyrrolidine Core Functionalization Patterns

The molecular formula C₁₂H₁₉NO₃ (MW = 225.28 g/mol) defines a bicyclic framework with strategic functionalization. Key structural features include:

- Pyrrolidinone Core : A five-membered saturated ring containing a ketone at position 4.

- Boc Protection : The tert-butyl carbamate group at position 1 enhances steric bulk and protects the amine during synthetic modifications.

- Allyl Substituent : A prop-2-en-1-yl group at position 3 introduces a reactive alkene for further functionalization (e.g., cross-coupling or cycloaddition reactions).

The SMILES notation C=CCC1CN(C(=O)OC(C)(C)C)CC1=O and InChIKey MFCD27923656 provide unambiguous representations of connectivity and stereoelectronic properties. Computational models predict a planar pyrrolidinone ring with slight puckering due to allyl group steric effects.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound are not publicly available, analogous N-Boc pyrrolidinones exhibit characteristic conformational trends. For example:

- Ring Puckering : In N-Boc-3-pyrrolidinone derivatives, the pyrrolidine ring typically adopts a Cγ-exo conformation, with torsional angles Φ₁ = -48° and Ψ₁ = 137°.

- Boc Group Orientation : The tert-butyl group lies perpendicular to the pyrrolidinone plane to minimize steric clashes.

- Allyl Group Dynamics : The allyl substituent likely induces minor distortions (Δθ ≈ 5–10°) in the ring geometry, as observed in structurally related compounds like tert-butyl 3-cyclopropyl-3-formylazetidine-1-carboxylate.

Comparative analysis with N-Boc-nortropinone (CID 688612), a bicyclic analog, reveals reduced ring strain in the monocyclic pyrrolidinone system due to the absence of fused ring constraints.

Comparative Structural Analysis with Related N-Boc Pyrrolidinone Derivatives

Table 1: Structural Comparison of Key N-Boc Pyrrolidinones

Key Observations:

- Functional Group Diversity : The allyl group in the target compound distinguishes it from simpler N-Boc pyrrolidinones, enabling unique reactivity in transition-metal-catalyzed reactions.

- Steric Profiles : Compared to cyclopropyl or formyl substituents, the allyl group imposes moderate steric hindrance (~1.5 Å van der Waals radius), balancing reactivity and stability.

- Synthetic Utility : Derivatives like tert-butyl 3-(2-methylprop-2-enoyl)pyrrolidine-1-carboxylate (CAS 1691950-89-6) demonstrate how allyl-containing pyrrolidinones serve as precursors for Michael acceptors in drug discovery.

This structural versatility underscores the compound’s role in medicinal chemistry and materials science, particularly in synthesizing complex heterocycles.

Properties

IUPAC Name |

tert-butyl 3-oxo-4-prop-2-enylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKOLWIQHDLUPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163915 | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120871-73-0 | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120871-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 1-tert-butyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate with allyl alcohol in the presence of dibutyltin oxide as a catalyst. The reaction is carried out in anhydrous toluene under reflux conditions for 20 hours . Another method involves the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with allyl alcohol under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The allyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: L-selectride in anhydrous tetrahydrofuran is commonly used for reduction reactions.

Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of tert-butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s oxo and allyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related pyrrolidine and azetidine derivatives:

*Calculated molecular weights based on standard atomic masses.

- Key Differences: Ring Size: The azetidine derivative (four-membered ring) introduces higher ring strain compared to pyrrolidine (five-membered), affecting stability and reactivity. Azetidines are more prone to ring-opening reactions under acidic or nucleophilic conditions . Ketone Position: The 4-oxo group in the target compound vs. 3-oxo in the azetidine derivative alters electronic distribution, influencing nucleophilic attack sites .

Biological Activity

Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate (CAS No. 120871-73-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring with a tert-butyl and an allyl group, which contribute to its unique chemical reactivity and biological activity. The synthesis typically involves several steps, including the use of reagents like L-selectride in anhydrous tetrahydrofuran for reductions and various electrophiles for substitution reactions .

Mode of Action : this compound interacts with specific molecular targets, potentially modulating enzyme activity and receptor interactions. The hydroxyl group can form hydrogen bonds, while the allyl group may engage in hydrophobic interactions, influencing various biological effects.

Biochemical Pathways : The compound is known to be involved in the synthesis of indole derivatives, which are crucial in cell biology and therapeutic applications. Its insolubility in water may affect its bioavailability, which is an important consideration for its pharmacological potential .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. Investigations have shown it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. Studies have demonstrated its potential to induce apoptosis in cancer cell lines, although more extensive testing is required to fully elucidate its effectiveness and mechanism against various cancer types .

Case Studies

- Antiviral Activity : In a study examining novel inhibitors of influenza virus neuraminidase, compounds similar to tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate were tested for their ability to reduce cytopathogenic effects in infected cells. The effective concentration that reduced viral effects by 50% was determined, providing insights into its potential as an antiviral agent .

- Metabolic Stability : A comparative study highlighted that modifications to the tert-butyl group could enhance metabolic stability. Compounds with altered groups showed improved pharmacokinetic profiles, which is crucial for drug development .

Data Tables

Q & A

Q. What are the established synthetic routes for tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate?

The compound is typically synthesized via nucleophilic substitution or allylation reactions. A common approach involves using tert-butyl carbamate-protected pyrrolidinone intermediates, where the allyl group is introduced via palladium-catalyzed coupling or radical-mediated allylation. For example, analogous compounds (e.g., tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) are synthesized under mild conditions (0–20°C) using dichloromethane as a solvent, with DMAP and triethylamine as catalysts . Reaction optimization often involves monitoring by TLC and purification via column chromatography.

Q. How is the structural identity of this compound confirmed?

Structural confirmation relies on multi-spectral analysis:

- NMR : and NMR are used to verify the allyl group ( 5.1–5.8 ppm for vinyl protons) and the tert-butyl group ( 1.4 ppm for nine equivalent protons). The 4-oxo pyrrolidine ring is identified by a carbonyl carbon signal at 170–175 ppm in NMR .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (calculated for : 225.28 g/mol) .

- Purity : HPLC or GC analysis ensures ≥97% purity, as specified in chemical datasheets .

Q. What safety precautions are critical when handling this compound?

While direct safety data for this compound are limited, analogous tert-butyl carbamates require:

- Storage in a cool, well-ventilated area away from ignition sources.

- Use of non-sparking tools and explosion-proof equipment during transfers.

- Personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid dermal/oral exposure .

Advanced Research Questions

Q. How can diastereomeric mixtures arising during synthesis be resolved?

Diastereomers (e.g., rotamers in tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate) may form due to restricted rotation. These are separable via:

- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose- or amylose-based columns).

- Crystallography : Slow evaporation from solvents like hexane/ethyl acetate to isolate single crystals for X-ray analysis .

- Dynamic NMR : Variable-temperature NMR to study rotational barriers and optimize conditions for selective crystallization .

Q. What strategies optimize reaction yields in large-scale synthesis?

Yield optimization involves:

- Catalyst Screening : Testing bases like DBU or DIPEA to enhance nucleophilic substitution efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during allylation steps . For example, tert-butyl derivatives synthesized via similar routes achieve 42–69% yields after chromatographic purification .

Q. How is crystallographic data for this compound analyzed using SHELX software?

SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement:

- Data Collection : High-resolution X-ray diffraction data (e.g., Mo-Kα radiation, Å) are indexed and integrated.

- Structure Solution : Direct methods (SHELXS) or intrinsic phasing resolve initial electron density maps.

- Refinement : SHELXL refines atomic coordinates, anisotropic displacement parameters, and validates geometry via R-factors ( for high-quality data) .

Data Contradictions and Mitigation

Q. How to address discrepancies in reported physicochemical properties?

Variations in melting points or spectral data may arise from polymorphic forms or solvent residues. Mitigation includes:

- Repetitive Recrystallization : To isolate pure polymorphs.

- Elemental Analysis : Confirm empirical formula consistency () .

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 4-oxopiperidine carboxylates) .

Methodological Recommendations

- Stereochemical Analysis : Use circular dichroism (CD) or Mosher’s method for absolute configuration determination.

- Scale-Up : Pilot reactions in batch reactors with inline FTIR monitoring to track intermediate formation .

- Toxicity Profiling : Conduct Ames tests or zebrafish embryo assays for preliminary safety evaluation, given the lack of comprehensive toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.